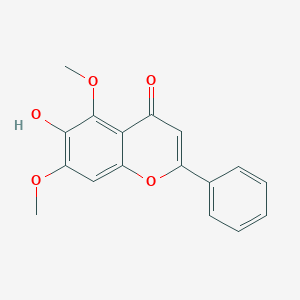

6-Hydroxy-5,7-dimethoxyflavone

描述

属性

CAS 编号 |

119892-40-9 |

|---|---|

分子式 |

C17H14O5 |

分子量 |

298.29 g/mol |

IUPAC 名称 |

6-hydroxy-5,7-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(17(21-2)16(14)19)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |

InChI 键 |

YLSUKCVZCXUJBF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |

规范 SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)O |

同义词 |

6-hydroxy-5,7-dimethoxy-flavone UFM24 |

产品来源 |

United States |

准备方法

Chalcone Cyclization and Functional Group Manipulation

The flavone backbone is typically constructed via chalcone cyclization, followed by selective functionalization. For 6-hydroxy-5,7-dimethoxyflavone, a multi-step synthesis begins with 2,4,6-trihydroxyacetophenone as the precursor. The hydroxyl groups at positions 5 and 7 are protected as methoxy groups using methylating agents like methyl iodide () in the presence of a base (e.g., potassium carbonate). Subsequent Claisen-Schmidt condensation with benzaldehyde derivatives forms the chalcone intermediate, which undergoes oxidative cyclization using iodine () or hydrogen peroxide () to yield the flavone core.

Key Reaction Conditions:

Selective Demethylation and Hydroxylation

Post-synthesis modification of pre-methoxylated flavones is a common strategy. For example, 5,7-dimethoxyflavone (isolated from Kaempferia parviflora) can undergo selective demethylation at position 6 using boron tribromide () in dichloromethane at –78°C. This method preserves the methoxy groups at positions 5 and 7 while introducing a hydroxyl group at position 6.

Challenges:

-

Regioselectivity : Achieving precise demethylation without disrupting adjacent methoxy groups requires stringent temperature control.

-

Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is essential to isolate the product.

Biosynthesis and Biotransformation

Enzymatic Methylation in Scutellaria baicalensis

The roots of Scutellaria baicalensis produce polymethoxylated flavones through the action of O-methyltransferases (OMTs) . Two OMT families—Type I (SbFOMTs) and Type II (SbPFOMTs) —catalyze site-specific methylation:

To synthesize this compound, a hypothetical pathway involves:

Experimental Data:

| Enzyme | Substrate | Product | Yield (%) |

|---|---|---|---|

| SbFOMT5 | Baicalein | 5,7-Dimethoxyflavone | 28 |

| SbPFOMT5 + P450 | 5,7-Dimethoxyflavone | This compound | Pending |

Process Parameters:

-

Incubation : 7–14 days at 25°C in potato dextrose broth.

-

Product Isolation : Ethyl acetate extraction followed by HPLC purification.

Natural Extraction and Purification

Limitations:

-

Low Abundance : The compound’s scarcity in plants makes large-scale extraction impractical.

-

Co-elution Issues : Similar flavones (e.g., 5,7-dimethoxyflavone) require high-resolution separation techniques.

Emerging Techniques and Innovations

Cyclodextrin Inclusion Complexation

While primarily used to enhance solubility, 2-hydroxypropyl-β-cyclodextrin (HPβ-CD) inclusion complexes stabilize reactive intermediates during synthesis. For example, 5,7-dimethoxyflavone/HPβ-CD complexes improved aqueous solubility 361-fold, facilitating subsequent hydroxylation reactions.

Chemoenzymatic Synthesis

Combining chemical synthesis with enzymatic catalysis offers regioselective advantages. For instance:

-

Chemical synthesis of 5,7-dimethoxyflavone .

-

Enzymatic hydroxylation at C6 using engineered P450 monooxygenases.

化学反应分析

反应类型: 6-羟基-5,7-二甲氧基黄酮会发生多种化学反应,包括:

氧化: 该化合物可以被氧化生成醌类和其他氧化衍生物。

还原: 还原反应可以将其转化为二氢黄酮。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 用甲醇钠和乙醇钠等亲核试剂进行取代反应.

主要产物:

氧化: 醌类和其他氧化的黄酮类衍生物。

还原: 二氢黄酮。

取代: 各种取代的黄酮类衍生物.

科学研究应用

Anti-Inflammatory Properties

One of the most significant applications of 6-hydroxy-5,7-dimethoxyflavone is its role as an anti-inflammatory agent. Research has demonstrated that this compound can suppress the respiratory burst in neutrophils, which is crucial in mitigating oxidative stress associated with various inflammatory diseases.

Key Findings:

- Mechanism of Action : The compound inhibits phosphodiesterase 4 (PDE4) activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent inhibition of protein kinase B (Akt) activation in neutrophils. This results in reduced superoxide anion generation and myeloperoxidase activity, thereby ameliorating acute lung injury induced by lipopolysaccharides (LPS) in murine models .

- Potential Applications : Given its mechanism of action, this compound could be developed as a therapeutic agent for conditions characterized by excessive neutrophil activation and oxidative stress, such as acute lung injury and chronic inflammatory diseases.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against various viral infections. Its efficacy has been particularly noted against Dengue virus and SARS-CoV-2.

Key Findings:

- Dengue Virus : In vitro studies have shown that flavonoids similar to this compound exhibit significant antiviral activity against Dengue virus serotype 2 (DENV2), with effective concentrations in the sub-micromolar range. This suggests that structural modifications can enhance antiviral efficacy .

- SARS-CoV-2 : The compound has demonstrated potential in inhibiting the binding of SARS-CoV-2 spike protein to ACE2 receptors, which is critical for viral entry into host cells. Comparative studies indicated that its binding affinity was comparable to established antiviral agents like remdesivir .

Muscle Health and Sarcopenia

Another promising application of this compound is its role in promoting muscle health and combating sarcopenia—the age-related loss of muscle mass.

Key Findings:

- Mechanism : Research indicates that this flavonoid enhances protein turnover and mitochondrial biogenesis through activation of key signaling pathways such as the phosphatidylinositol 3-kinase/Akt/mTOR pathway. This leads to improved muscle mass and function in aged animal models .

- Potential Benefits : By stimulating muscle growth and reducing inflammation associated with aging, this compound could serve as a natural supplement for improving muscle health in elderly populations.

Summary Table of Applications

作用机制

6-羟基-5,7-二甲氧基黄酮的作用机制包括抑制磷酸二酯酶4 (PDE4),这会导致环腺苷酸 (cAMP) 水平升高。 反过来,这增强了 cAMP/蛋白激酶A (PKA) 依赖性对 Akt 信号的抑制,最终减少氧化应激和炎症 。 该化合物还调节蛋白质周转和线粒体生物发生相关途径,从而促成了其生物学效应 .

类似化合物:

- 5-羟基-7-甲氧基黄酮

- 5-羟基-3,7,4'-三甲氧基黄酮

- 5,7-二甲氧基黄酮

比较: 6-羟基-5,7-二甲氧基黄酮的独特之处在于它特定的羟基和甲氧基位置,这使其具有独特的生物活性。 与类似化合物相比,它对钙介导的细胞周期调控具有更高的抑制活性,并具有有效的抗炎作用 .

相似化合物的比较

- 5-Hydroxy-7-methoxyflavone

- 5-Hydroxy-3,7,4’-trimethoxyflavone

- 5,7-Dimethoxyflavone

Comparison: 6-Hydroxy-5,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy group positions, which contribute to its distinct biological activities. Compared to similar compounds, it exhibits higher inhibitory activity against calcium-mediated cell-cycle regulation and has potent anti-inflammatory effects .

生物活性

6-Hydroxy-5,7-dimethoxyflavone, also known as UFM24, is a flavonoid compound derived from the plant Uvaria flexuosa of the Annonaceae family. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and antioxidant properties. This article delves into the mechanisms, effects, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features hydroxyl and methoxy groups that contribute to its unique biological properties. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives useful in research and industry.

The primary mechanism through which this compound exerts its biological effects is by inhibiting phosphodiesterase 4 (PDE4). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently enhances protein kinase A (PKA) activity. The activation of PKA inhibits the Akt signaling pathway, reducing oxidative stress and inflammation .

Biological Activities

-

Anti-inflammatory Effects :

- Neutrophil Activation : this compound has been shown to suppress the respiratory burst in neutrophils, which is crucial for managing acute lung injury (ALI). In studies involving lipopolysaccharide (LPS)-induced ALI in mice, UFM24 significantly reduced neutrophil infiltration and myeloperoxidase activity .

- Cytokine Regulation : The compound reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory profile .

- Antioxidant Properties :

- Potential Anti-carcinogenic Effects :

Comparative Analysis with Similar Compounds

| Compound | Anti-inflammatory Activity | Antioxidant Activity | CYP1A1 Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 5-Hydroxy-7-methoxyflavone | Moderate | Low | Moderate |

| 5,7-Dimethoxyflavone | Low | Moderate | High |

This table highlights the distinct biological activities of this compound compared to other flavonoids.

Case Studies and Research Findings

- Acute Lung Injury Model : In a study on mice subjected to LPS-induced ALI, administration of UFM24 resulted in significant reductions in pulmonary edema and inflammatory cell infiltration. The study concluded that UFM24 could serve as a therapeutic agent for lung inflammation due to its ability to modulate neutrophil activity and cytokine levels .

- Sarcopenia Research : Another study explored the role of UFM24 in combating sarcopenia by enhancing muscle mass and function through modulation of signaling pathways involved in protein synthesis. The findings suggested that UFM24 could be beneficial for age-related muscle loss .

- Hepatocyte Studies : Research involving Hep G2 cells demonstrated that UFM24 effectively inhibited CYP1A1 expression and activity when exposed to benzo[a]pyrene (BaP), a known carcinogen. This property highlights its potential role as a chemoprotective agent against liver cancer .

常见问题

Basic Research Questions

Q. How is 6-Hydroxy-5,7-dimethoxyflavone synthesized and characterized in laboratory settings?

- Methodology : Synthesis often involves Suzuki-Miyaura cross-coupling reactions for flavone derivatives. For example, 8-iodo-5,7-dimethoxyflavone can react with boronic acids to introduce substituents . Characterization requires HPLC (>97.0% purity) and NMR spectroscopy (1D and 2D) to confirm structure, with specific signals for hydroxyl and methoxy groups in the aromatic region . Solubility in chloroform, DMSO, or acetone is critical for experimental workflows .

Q. What analytical techniques are essential for structural elucidation of this compound?

- Methodology : Use 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) to assign hydroxyl and methoxy groups. For example, in similar flavones, methoxy protons appear at δ 3.8–4.0 ppm, while hydroxyl protons are downfield-shifted . Mass spectrometry (MS) with [M+H]+ or [M−H]− ions confirms molecular weight (e.g., C₁₇H₁₆O₆, MW 316.3) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, sealed goggles) to avoid skin/eye contact. Store at -20°C in desiccated conditions to prevent degradation. While the compound is not classified as hazardous, avoid inhalation of aerosols and use fume hoods for powder handling .

Q. How can researchers design initial pharmacological screening for this compound?

- Methodology : Use in vitro assays like COX-2 inhibition (IC₅₀) or NO production in macrophages. For anti-inflammatory activity, compare results to positive controls (e.g., dexamethasone) and validate via dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How should pharmacokinetic studies of this compound be designed in preclinical models?

- Methodology : Administer single oral doses (e.g., 10–50 mg/kg) in mice, followed by LC-MS/MS analysis of plasma and tissues. Key parameters include bioavailability (F%), half-life (t₁/₂), and tissue distribution (e.g., liver, kidney). Prior studies on analogs like 5,7-dimethoxyflavone show rapid clearance (t₁/₂ < 4 hr) .

Q. What strategies resolve contradictions in reported anti-inflammatory activity across studies?

- Methodology : Standardize assay conditions (cell lines, LPS concentrations) and validate purity (>95%). For example, IC₅₀ variations may arise from differences in metabolite stability or solvent effects (DMSO vs. ethanol). Cross-reference results with structurally similar flavones (e.g., chrysin derivatives) .

Q. What mechanisms underlie the antioxidant and immunomodulatory effects of this compound?

- Methodology : Perform ROS scavenging assays (DPPH, ABTS) and evaluate NF-κB pathway inhibition via Western blot (e.g., p65 nuclear translocation). In colitis models, measure cytokine levels (TNF-α, IL-6) and correlate with flavone’s hydroxyl/methoxy substitution patterns .

Q. How can researchers investigate synergistic effects of this compound with other anti-inflammatory compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。